4-Amino-2-piperidinone trifluoroacetate
Description
¹H NMR Analysis
The ¹H NMR spectrum (DMSO-d₆) of this compound exhibits characteristic signals:
- δ 1.60–1.85 ppm : Multiplet corresponding to axial and equatorial protons of the piperidinone ring.
- δ 3.20–3.50 ppm : Resonances for protons adjacent to the lactam carbonyl and amino groups.
- δ 6.80–7.20 ppm : Broad singlet for the NH₂ group, which may split due to hydrogen bonding with trifluoroacetate.
¹³C NMR Analysis
Key ¹³C NMR signals include:
FT-IR Spectroscopy
FT-IR analysis identifies functional groups through distinct absorption bands:
- 3300–3200 cm⁻¹ : N–H stretching vibrations of the amino group.
- 1675 cm⁻¹ : Strong C=O stretch of the lactam.
- 1200–1100 cm⁻¹ : C–F vibrations from the trifluoroacetate ion.
Table 2: Key FT-IR Absorptions
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| N–H (amine) | 3300–3200 | Stretching vibration |
| C=O (lactam) | 1675 | Stretching vibration |
| C–F (CF₃) | 1200–1100 | Bending and stretching |
Tautomeric Behavior and Salt Formation Dynamics
The lactam (cyclic amide) form of 4-amino-2-piperidinone dominates in solution, as evidenced by FT-IR and NMR data. However, tautomerization to a lactim (iminol) form is theoretically possible under acidic or basic conditions. Studies on analogous 2-pyridone systems demonstrate that electron-withdrawing groups like trifluoroacetate stabilize the lactam tautomer by delocalizing electron density from the carbonyl group.
Salt formation occurs via proton transfer from trifluoroacetic acid to the amino group of 4-aminopiperidin-2-one. The resulting ionic interaction enhances thermal stability, with decomposition temperatures exceeding 200°C. Dynamic equilibrium between free acid and salt forms has been observed in polar solvents, as trifluoroacetate ions participate in reversible hydrogen-bonding networks.
Figure 1: Tautomeric Equilibrium and Salt Formation
Lactam Form (Dominant) ↔ Lactim Form
+ CF₃COOH → [4-Aminopiperidin-2-one·H⁺][CF₃COO⁻]
This equilibrium is influenced by solvent polarity, temperature, and the presence of competing ions.
Structure
2D Structure
Properties
IUPAC Name |
4-aminopiperidin-2-one;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.C2HF3O2/c6-4-1-2-7-5(8)3-4;3-2(4,5)1(6)7/h4H,1-3,6H2,(H,7,8);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOAYNOFHRXZEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523618-06-5 | |
| Record name | 2-Piperidinone, 4-amino-, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Stepwise Process:
| Step | Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of 1-R1-4-hydroximino piperidine | Reaction of 1-R1-4-piperidone with hydroxylamine hydrochloride in presence of alkali | High | Oxime intermediate |
| 2 | Sulfonylation of oxime | p-Toluenesulfonyl chloride or methanesulfonyl chloride in pyridine at 0°C to room temp | 75-80 | Formation of tosylate or mesylate |
| 3 | Neber rearrangement | Sodium alkoxide or potassium alkoxide in dehydrated alcohol, 0-30°C | ~25 | Conversion to 3-amino-4-piperidone salt |
| 4 | Acid treatment | Addition of acid (HCl or citric acid) to form acid salt (e.g., trifluoroacetate) | Variable | Salt isolation |
- The sulfonylation step is critical for activating the oxime for rearrangement.
- Neber rearrangement converts the sulfonylated oxime to the amino-ketone.
- Final acid treatment yields the trifluoroacetate salt or other acid salts.
- Yields in step 3 are moderate (~25%), but the method avoids hazardous reagents and allows for scale-up.
Protecting Group Strategies and Salt Formation
Protecting groups such as tert-butyloxycarbonyl (Boc) are often employed to control reactivity and improve selectivity during synthesis. For example, 1-tertbutyloxycarbonyl-4-hydroximino piperidine tosylate can be converted via Neber rearrangement and acid treatment to yield the corresponding amino-piperidinone trifluoroacetate salt with yields around 20-25%.
Comparative Data Table of Preparation Methods
| Methodology | Key Reagents | Reaction Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Reductive amination of 4-amino-1-Boc-piperidine | Aldehydes, reducing agents | Mild, room temp to reflux | Moderate to high | Structural diversity, mild conditions | Requires protection/deprotection steps |
| Hydroxylamine oxime formation + sulfonylation + Neber rearrangement | Hydroxylamine HCl, p-TsCl or MsCl, Na alkoxide | 0°C to 30°C, pyridine solvent | 20-25% (final step) | Avoids toxic azides, scalable | Moderate yield, multi-step |
| Boc-protected oxime rearrangement | Boc-protected piperidone, sulfonyl chloride | Similar to above | ~20% | Selectivity control | Additional steps for protection/deprotection |
Research Findings and Optimization Notes
- The Neber rearrangement step is often the yield-limiting stage, with selectivity and purification challenges.
- Avoidance of toxic reagents such as sodium azide enhances safety and scalability.
- Use of pyridine as solvent and low temperature sulfonylation improves reaction control.
- Acid salt formation with trifluoroacetic acid stabilizes the amino-piperidinone and facilitates isolation.
- Protective groups like Boc allow for selective functionalization but add complexity.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-piperidinone trifluoroacetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
4-Amino-2-piperidinone trifluoroacetate is widely used in scientific research due to its unique chemical properties. It finds applications in:
Chemistry: As a building block for the synthesis of more complex organic compounds.
Biology: In the study of enzyme inhibitors and other biological targets.
Medicine: As a precursor for the development of pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Amino-2-piperidinone trifluoroacetate exerts its effects depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Piperidinone Derivatives
4-Piperidinone, 2,2,2-Trifluoroacetate (1:1) (CAS: 223142-89-0)
- Structural Similarities: Shares the piperidinone core and trifluoroacetate counterion.
- Physicochemical Properties: Higher hydrophilicity compared to non-ionic piperidinones due to the trifluoroacetate group .
Pyridinium Trifluoroacetates
2-Amino-4-methylpyridinium Trifluoroacetate
- Structural Features: A pyridine ring with amino and methyl substituents, paired with trifluoroacetate.
- Hydrogen Bonding : Forms R₂²(8) motifs via N–H⋯O interactions between the pyridinium cation and trifluoroacetate anion .
- Crystal Packing: Exhibits π–π stacking (centroid separations: ~3.58 Å), a feature less pronounced in aliphatic piperidinones .
S-(+)-PD 123177 Trifluoroacetate Salt
Physicochemical and Reactivity Comparisons
Solubility and Polarity
- 4-Amino-2-piperidinone Trifluoroacetate: High solubility in polar solvents (e.g., methanol, DMSO) due to ionic character .
- Metal Trifluoroacetates (e.g., Cesium, Copper) : Exhibit variable solubility; cesium trifluoroacetate (CAS: 21907-50-6) is highly water-soluble, while copper(II) trifluoroacetate forms hydrates .
Hydrogen Bonding and Crystal Packing
- Piperidinone vs. Pyridinium Salts: Piperidinone derivatives rely on N–H⋯O bonds with trifluoroacetate, while pyridinium salts incorporate additional π–π interactions .
Pharmaceutical Relevance
- Desmethoxy Gatifloxacin Trifluoroacetate: Demonstrates how trifluoroacetate improves bioavailability and stability in quinolone antibiotics .
- Target Compound: Potential use in kinase inhibitors or peptidomimetics due to the rigid piperidinone scaffold and ionic solubility .
Biological Activity
4-Amino-2-piperidinone trifluoroacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : C₅H₈F₃N₃O₂
- IUPAC Name : this compound
- CAS Number : 5513-66-6
The presence of the trifluoroacetate group enhances the compound's solubility and bioavailability, which are critical for its pharmacological efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may modulate enzyme activity, particularly in the context of:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways, which can be leveraged for therapeutic purposes.
- Receptor Binding : It may bind to specific receptors, altering cellular signaling pathways and leading to biological effects such as apoptosis in cancer cells.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits anticancer properties. A notable study reported that derivatives of piperidine compounds, including this one, showed enhanced cytotoxicity against various cancer cell lines. Specifically, it was found to induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming conventional chemotherapeutic agents like bleomycin .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In models of Alzheimer's disease, piperidine derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegeneration. This inhibition could potentially improve cognitive function by increasing acetylcholine levels in the brain .
Case Studies and Research Findings
- Cytotoxicity Assay :
- Neuroprotective Study :
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| This compound | Anticancer (FaDu cells) | <1 |
| Bleomycin | Anticancer | ~15 |
| Donepezil | AChE Inhibition | N/A |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-amino-2-piperidinone trifluoroacetate, and how can intermediates be characterized?
- Methodology :
- Stepwise synthesis : Begin with piperidinone derivatives and introduce the amino group via nucleophilic substitution or reductive amination. Use trifluoroacetic acid (TFA) as a counterion source during salt formation.
- Characterization : Employ - and -NMR to confirm intermediate structures. For final product validation, use high-resolution mass spectrometry (HRMS) and elemental analysis.
- Purity assessment : Monitor reaction progress via thin-layer chromatography (TLC) and confirm final purity (>98%) using HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .
Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction studies?
- Methodology :
- Solvent selection : Use mixed solvents (e.g., acetone/TFA or ethyl acetate/methanol) to enhance solubility and slow evaporation rates.
- Temperature control : Maintain crystallization at 25–30°C to avoid rapid nucleation.
- Crystal handling : Mount crystals on a diffractometer under cryogenic conditions (100–200 K) to minimize thermal motion artifacts. Refinement with SHELXL (via Olex2 interface) ensures accurate hydrogen-bonding network resolution .
Advanced Research Questions
Q. How do hydrogen-bonding networks influence the stability and reactivity of this compound in crystalline phases?
- Methodology :
- Graph-set analysis : Identify motifs (e.g., ) using crystallographic software (Mercury, PLATON).
- Stability testing : Compare melting points and thermal gravimetric analysis (TGA) data for crystals with varying hydrogen-bond densities.
- Example : In related trifluoroacetate salts, N–H⋯O interactions (bond lengths: 2.73–2.99 Å) stabilize 2D layers, as seen in valinyl-N-ium trifluoroacetate structures .
Q. What analytical strategies resolve contradictions between spectroscopic data and crystallographic results for trifluoroacetate salts?
- Methodology :
- Cross-validation : Compare -NMR chemical shifts (e.g., δ 8–10 ppm for NH) with hydrogen-bond geometries from X-ray data.
- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility.
- Case study : Discrepancies in amino group orientations (e.g., planar vs. puckered piperidinone rings) can arise from solution-phase dynamics vs. solid-state packing .
Q. How can trifluoroacetate decomposition pathways be quantified in environmental or biological matrices?
- Methodology :
- Analytical detection : Use gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., methyl ester formation) to track CF and CH fragments.
- Quantitative limits : Calibrate using internal standards (e.g., deuterated TFA) to achieve detection limits <1 ppb.
- Environmental relevance : Monitor ultrashort PFASs (e.g., trifluoroacetate) in soil/biosolids via post-TOF-MS analysis .
Method Optimization Questions
Q. What HPLC parameters ensure reliable quantification of this compound in complex mixtures?
- Methodology :
- Column : C18 reverse-phase column (5 μm, 250 × 4.6 mm).
- Mobile phase : Gradient elution (0.1% TFA in water → 0.1% TFA in acetonitrile) at 1 mL/min.
- Detection : UV absorbance at 210 nm (for TFA counterion) and 254 nm (for aromatic/heterocyclic moieties).
- Validation : Assess linearity (R > 0.995) and intraday precision (%RSD < 2%) .
Q. How do trifluoroacetate counterions affect the biological activity of piperidinone derivatives in pharmacological assays?
- Methodology :
- Counterion exchange : Compare IC values for trifluoroacetate vs. hydrochloride salts in receptor-binding assays.
- Solubility testing : Measure logP values (e.g., using shake-flask method) to assess hydrophilicity differences.
- Case study : Trifluoroacetate salts of isoxazole derivatives exhibit enhanced bioavailability due to improved aqueous solubility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
